N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
This compound features a 2,3-dihydrothiophen-3-yl moiety with a 1,1-dioxido substituent, conferring unique electronic and steric properties. The acetamide backbone is linked to a 4-methoxyphenyl-substituted thiazole ring, which may enhance bioavailability and target binding.
Properties
Molecular Formula |
C16H16N2O4S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-22-14-4-2-11(3-5-14)16-18-13(9-23-16)8-15(19)17-12-6-7-24(20,21)10-12/h2-7,9,12H,8,10H2,1H3,(H,17,19) |
InChI Key |
JXWDNCBCLDQZSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- Dioxido group : Enhances reactivity and may influence biological interactions.
- Thiophene ring : Known for its electronic properties, which can affect the compound's pharmacological profile.
- Thiazole moiety : Contributes to the compound's potential bioactivity through interactions with biological targets.
Research indicates that this compound may exhibit various pharmacological effects. The following mechanisms have been proposed based on structural analysis and computational modeling:
- Antioxidant Activity : The dioxido group may contribute to reactive oxygen species (ROS) scavenging, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines, indicating a role in reducing inflammation.
- Antimicrobial Properties : Preliminary tests show activity against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds featuring similar structural elements:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Methoxy-N-(p-tolyl)benzamide | Similar aromatic substituents | Anticancer activity |
| 2-Amino-N-cyclohexyl-acrylamide | Acrylamide backbone | Antimicrobial properties |
| N,N-Dimethylacrylamide | Acrylamide derivative | Polymer applications |
The unique combination of the thiophene moiety and dioxido functionality in our compound may confer distinct electronic properties and biological activities not present in these similar compounds .
Comparison with Similar Compounds
Key Differentiators and Potential Advantages
4-Methoxyphenyl Thiazole: The electron-donating methoxy group may enhance binding to targets like cyclooxygenase (COX) or microbial enzymes, as seen in related compounds .
Synergistic Substituents: The combination of a polar dioxido group and methoxy-phenyl could optimize both solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
